6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a brominated imidazo[1,2-a]pyridine with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs due to its biological activity.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Material Science:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another compound in the imidazo[1,2-a]pyridine class with similar structural features.
6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A densely functionalized heterocycle used in the synthesis of potent inhibitors.
Uniqueness
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C20H16BrN3 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c1-14-7-10-17(11-8-14)22-20-19(15-5-3-2-4-6-15)23-18-12-9-16(21)13-24(18)20/h2-13,22H,1H3 |
InChI Key |
PNBWYEXTFVNWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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